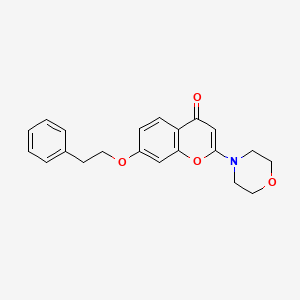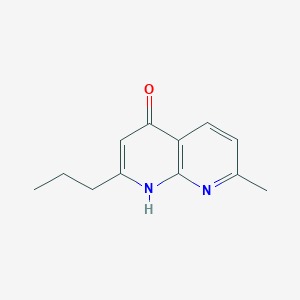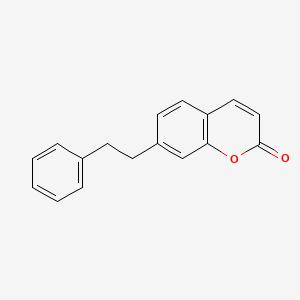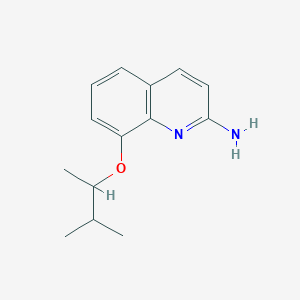
7-Phenyl-1-(5-phenyloxazol-2-yl)heptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-phenyl-1-(5-phenyloxazol-2-yl)heptan-1-one is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a phenyl group attached to the oxazole ring, which is further connected to a heptanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-1-(5-phenyloxazol-2-yl)heptan-1-one typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides.
Attachment of the Phenyl Group: The phenyl group is introduced to the oxazole ring through a Friedel-Crafts acylation reaction.
Formation of the Heptanone Chain: The heptanone chain is attached to the oxazole ring via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
7-phenyl-1-(5-phenyloxazol-2-yl)heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted phenyl derivatives.
Scientific Research Applications
7-phenyl-1-(5-phenyloxazol-2-yl)heptan-1-one has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 7-phenyl-1-(5-phenyloxazol-2-yl)heptan-1-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of bioactive fatty acid amides . The compound binds to the active site of FAAH, forming a covalent bond with the catalytic serine residue, thereby inhibiting the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
7-phenyl-1-(4-(pyridin-2-yl)oxazol-2-yl)heptan-1-one: Another oxazole derivative with a pyridine ring instead of a phenyl group.
1,4-Bis(5-phenyloxazol-2-yl)benzene: A compound with two oxazole rings attached to a benzene ring.
Uniqueness
7-phenyl-1-(5-phenyloxazol-2-yl)heptan-1-one is unique due to its specific structural features, such as the heptanone chain and the phenyl-substituted oxazole ring
Properties
Molecular Formula |
C22H23NO2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
7-phenyl-1-(5-phenyl-1,3-oxazol-2-yl)heptan-1-one |
InChI |
InChI=1S/C22H23NO2/c24-20(16-10-2-1-5-11-18-12-6-3-7-13-18)22-23-17-21(25-22)19-14-8-4-9-15-19/h3-4,6-9,12-15,17H,1-2,5,10-11,16H2 |
InChI Key |
GEHXWVPLQWJJQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCC(=O)C2=NC=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol](/img/structure/B10845596.png)
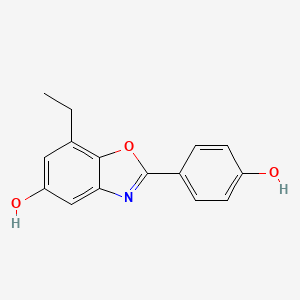

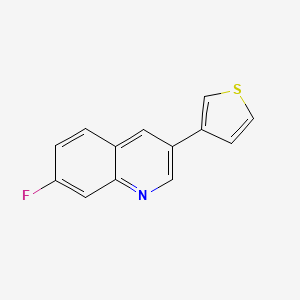
![7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B10845609.png)
![7-Methyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10845620.png)
![7-Methyl-2-phenylpyrido[2,3-d]pyrimidine](/img/structure/B10845627.png)
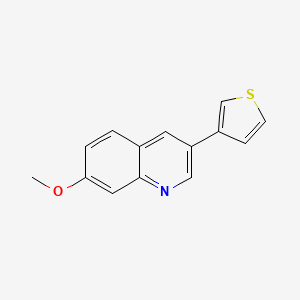
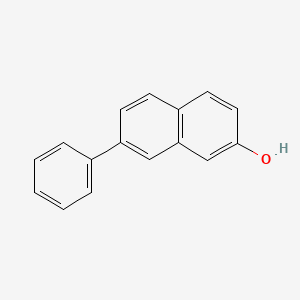
![7-Methyl-2-m-tolylpyrido[2,3-d]pyrimidine](/img/structure/B10845663.png)
